4-[2,6-Dinitro-4-(trifluoromethyl)phenoxy]-2-fluoro-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2,6-Dinitro-4-(trifluoromethyl)phenoxy]-2-fluoro-1,1'-biphenyl is a complex organic compound featuring a biphenyl core with various functional groups, including nitro, fluoro, and trifluoromethyl substituents. It exhibits unique chemical properties due to the presence of these groups, making it a subject of interest in scientific research.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 2,6-dinitro-4-(trifluoromethyl)phenol, are known to interact with various biological targets .
Mode of Action
Related compounds like fluazinam have been reported to act as potent uncouplers of oxidative phosphorylation in mitochondria and have high reactivity with thiols .
Biochemical Pathways
It’s worth noting that similar compounds can influence a variety of biochemical processes, including oxidative phosphorylation .
Result of Action
Related compounds have been shown to cause significant changes at the molecular level, such as uncoupling oxidative phosphorylation .
Action Environment
It is known that environmental conditions can significantly impact the activity and stability of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2,6-Dinitro-4-(trifluoromethyl)phenoxy]-2-fluoro-1,1'-biphenyl typically involves multi-step organic synthesis:
Formation of 2-Fluoro-1,1'-biphenyl: : Reacting fluorobenzene with biphenyl lithium in the presence of a suitable base under controlled temperatures.
Introduction of the Phenoxy Group: : A nucleophilic aromatic substitution reaction with 2-fluoro-1,1'-biphenyl and 2,6-dinitro-4-(trifluoromethyl)phenol using a strong base such as potassium carbonate.
Purification: : The compound is purified through recrystallization or chromatography to obtain a high purity product.
Industrial Production Methods
Industrial production may employ similar synthetic routes but optimized for scale, including:
Continuous Flow Reactors: : For improved efficiency and control over reaction conditions.
Automated Purification Systems: : Utilizing high-performance liquid chromatography (HPLC) or similar techniques for high throughput.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Reacts with oxidizing agents to form products with higher oxidation states.
Reduction: : Can be reduced using reducing agents like lithium aluminum hydride to transform nitro groups into amine groups.
Substitution: : Undergoes nucleophilic aromatic substitution, particularly at positions activated by the nitro groups.
Common Reagents and Conditions
Oxidation: : Potassium permanganate under acidic conditions.
Reduction: : Hydrogen gas in the presence of a palladium catalyst.
Substitution: : Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: : Formation of 4-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-2-fluorobiphenyl diols.
Reduction: : Production of 4-[2,6-diamino-4-(trifluoromethyl)phenoxy]-2-fluoro-1,1'-biphenyl.
Substitution: : Various substituted biphenyls depending on the nucleophile used.
Scientific Research Applications
4-[2,6-Dinitro-4-(trifluoromethyl)phenoxy]-2-fluoro-1,1'-biphenyl finds applications in:
Chemistry: : As a model compound for studying aromatic substitutions and electronic effects of trifluoromethyl groups.
Biology: : Investigating its potential interactions with biomolecules, particularly those involving aromatic ring systems.
Medicine: : Exploring its use as a pharmacophore in drug design due to its ability to interact with biological targets.
Industry: : Used in the development of advanced materials with specific electronic properties due to its stable aromatic structure.
Comparison with Similar Compounds
Compared to other nitro- and fluoro-substituted biphenyls:
Uniqueness: : The presence of a trifluoromethyl group adds significant electron-withdrawing effects, altering its reactivity and interaction with other molecules.
Similar Compounds
4-Nitrobiphenyl
2-Fluoro-4-nitrobiphenyl
4-(Trifluoromethyl)biphenyl
4-[2,4-Dinitro-5-(trifluoromethyl)phenoxy]-1,1'-biphenyl
Properties
IUPAC Name |
2-(3-fluoro-4-phenylphenoxy)-1,3-dinitro-5-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10F4N2O5/c20-15-10-13(6-7-14(15)11-4-2-1-3-5-11)30-18-16(24(26)27)8-12(19(21,22)23)9-17(18)25(28)29/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMJKFADTBGRQGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2)OC3=C(C=C(C=C3[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10F4N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.